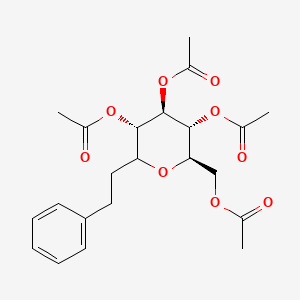

![molecular formula C9H7N5 B568713 2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole CAS No. 123396-70-3](/img/structure/B568713.png)

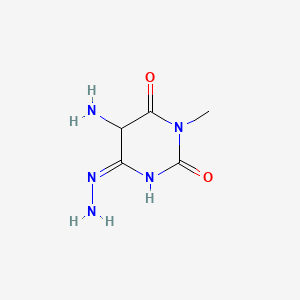

2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole” is a compound that contains a 1,2,4-triazole ring. Compounds containing a triazole are significant heterocycles that exhibit broad biological activities . They have potential applications in nitrogen-rich gas generators .

Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . The synthesis of these compounds has attracted much attention due to the importance of the triazole scaffold .

Applications De Recherche Scientifique

Antimicrobial and Antituberculosis Agents : A study synthesized novel derivatives of 2-[4-(1H-[1,2,4]-triazol-1-yl)phenyl]-1-substituted-4,6-difluoro-1H-benzo[d]imidazole and evaluated them for antibacterial and antitubercular activities. These compounds showed promising results against various bacterial strains, including Mycobacterium tuberculosis (Jadhav et al., 2009).

Applications in Nitrogen-Rich Gas Generators : Compounds based on imidazole, 1,2,4-triazole, and tetrazole, including 1-(1H-1,2,4-triazol-3-yl)-1H-tetrazole, were prepared for potential applications in nitrogen-rich gas generators. Their physicochemical properties, such as densities, heats of formation, and detonation velocities, were examined (Srinivas et al., 2014).

Synthesis and Characterization of Derivatives : Research on the reaction of imidazoles and triazoles with 1-(benzotriazol-1-yl)-2-iodoethanone led to the synthesis of various N-mono- and N,N′-disubstituted derivatives, exploring the chemical versatility of these compounds (Zhilitskaya et al., 2018).

Antioxidant and Lipase Inhibition Activities : A study involving the microwave-assisted synthesis of benzimidazole derivatives containing a 1,2,4-triazole ring demonstrated good scavenging activity in the compounds synthesized, suggesting potential antioxidant applications (Menteşe et al., 2013).

Synthesis of Novel Benzimidazole Derivatives : The synthesis of novel benzimidazole derivatives featuring 1,2,4-triazole and their characterization was mentioned in a study, highlighting the chemical diversity and potential applications of these compounds (Jadhav et al., 2008).

Anticancer Agents : Benzimidazole derivatives bearing oxadiazole and triazolo-thiadiazoles nuclei were designed and synthesized as potential anticancer agents. Some compounds showed remarkable anticancer activity in vitro (Husain et al., 2012).

Antibacterial Activity of Thiadiazoles and Triazoles : A series of novel derivatives of 1,3,4-thiadiazoles and 1,2,4-triazoles derived from 2-{2-[2-(4-fluorophenyl)-4-methylthiazol-5-yl]-1H-benzo[d]imidazol-1-yl}acetohydrazide were synthesized and exhibited moderate activity against gram-positive and gram-negative bacterial strains (Darekar et al., 2020).

Propriétés

IUPAC Name |

2-(1,2,4-triazol-1-yl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c1-2-4-8-7(3-1)12-9(13-8)14-6-10-5-11-14/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATSDWNZLUZGAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)N3C=NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.